molecular formula C9H15IN2O B3067085 (3-hydroxypyridin-2-yl)-N,N,N-trimethylmethanaminium iodide CAS No. 28310-22-7

(3-hydroxypyridin-2-yl)-N,N,N-trimethylmethanaminium iodide

Cat. No. B3067085
M. Wt: 294.13 g/mol
InChI Key: PPCMHGSOCQSSGI-UHFFFAOYSA-N
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Patent
US08273761B2

Procedure details

To a suspension of 60% sodium hydride (11.4 g, 286 mmol) in DMSO (170 mL) was added trimethylsulfonium iodide (29.9 g, 136 mmol), and the mixture was stirred at room temperature for 30 min. A solution of (3-hydroxypyridin-2-yl)-N,N,N-trimethylmethanaminium iodide (40.0 g, 136 mmol) in DMSO (130 mL) was added dropwise thereto, and the mixture was further stirred at room temperature for 2 hr. The reaction mixture was diluted with water, and the mixture was extracted with ethyl acetate. 1M Hydrochloric acid was added to the extract, and the mixture was extracted with water. The extract was basified with 1M aqueous sodium hydroxide solution and extracted again with ethyl acetate. The extract was washed with saturated brine and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure and the residue was purified by silica gel column chromatography (ethyl acetate/hexane=20/80→50/50) to give the title compound (7.77 g, yield 47%).
Quantity
11.4 g
Type
reactant
Reaction Step One
Name
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
29.9 g
Type
reactant
Reaction Step Two
Quantity
40 g
Type
reactant
Reaction Step Three
Name
Quantity
130 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
47%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[I-].[CH3:4][S+](C)C.[I-].[OH:9][C:10]1[C:11]([CH2:16][N+](C)(C)C)=[N:12][CH:13]=[CH:14][CH:15]=1>CS(C)=O.O>[O:9]1[C:10]2[C:11](=[N:12][CH:13]=[CH:14][CH:15]=2)[CH2:16][CH2:4]1 |f:0.1,2.3,4.5|

Inputs

Step One
Name
Quantity
11.4 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
170 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
29.9 g
Type
reactant
Smiles
[I-].C[S+](C)C
Step Three
Name
Quantity
40 g
Type
reactant
Smiles
[I-].OC=1C(=NC=CC1)C[N+](C)(C)C
Name
Quantity
130 mL
Type
solvent
Smiles
CS(=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was further stirred at room temperature for 2 hr
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
ADDITION
Type
ADDITION
Details
1M Hydrochloric acid was added to the extract
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with water
EXTRACTION
Type
EXTRACTION
Details
extracted again with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (ethyl acetate/hexane=20/80→50/50)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O1CCC2=NC=CC=C21
Measurements
Type Value Analysis
AMOUNT: MASS 7.77 g
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 47.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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